Carbinoxamine N-Oxide

Übersicht

Beschreibung

Carbinoxamine N-Oxide is a derivative of carbinoxamine, an antihistamine and anticholinergic agent. Carbinoxamine is commonly used to treat allergic conditions such as hay fever, vasomotor rhinitis, mild urticaria, angioedema, dermatographism, and allergic conjunctivitis . This compound retains the core structure of carbinoxamine but includes an additional N-oxide functional group, which can influence its chemical reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Carbinoxamine N-Oxide can be synthesized through the oxidation of carbinoxamine using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically involves the conversion of the tertiary amine group in carbinoxamine to the corresponding N-oxide. The reaction conditions often include a solvent such as acetonitrile or dichloromethane and may require a catalyst to facilitate the oxidation process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent product quality and yield. The process would be optimized for factors such as temperature, pressure, and reaction time to maximize efficiency and minimize costs .

Analyse Chemischer Reaktionen

Types of Reactions: Carbinoxamine N-Oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can revert the N-oxide group back to the original amine.

Substitution: The N-oxide group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as halides, thiols, or amines under appropriate conditions.

Major Products:

Oxidation: Higher oxidized derivatives of this compound.

Reduction: Carbinoxamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Organic Synthesis

Carbinoxamine N-Oxide serves as a valuable reagent in organic synthesis. Its N-oxide functional group allows for unique reactivity patterns that can be exploited in the development of new chemical entities. The oxidation of carbinoxamine to form the N-oxide can be performed using oxidizing agents such as hydrogen peroxide or peracids, typically in solvents like acetonitrile or dichloromethane.

Reactivity Studies

The compound is utilized to study the reactivity of N-oxide groups, particularly in the context of nucleophilic substitution reactions. This property is essential for researchers focused on developing new pharmaceuticals or modifying existing compounds to enhance their efficacy or reduce side effects.

Biological Applications

Pharmacology

this compound exhibits significant biological activity, primarily through its interaction with histamine H1 receptors. By acting as an antagonist at these sites, it helps alleviate allergic symptoms such as itching and swelling. This mechanism is similar to that of its parent compound, carbinoxamine, but may offer enhanced binding affinity or altered pharmacokinetic properties due to the presence of the N-oxide group .

Anticholinergic Effects

The anticholinergic properties of this compound contribute to its sedative effects and potential applications in treating conditions beyond allergies, such as motion sickness and drug-induced extrapyramidal symptoms. These effects are attributed to its central antimuscarinic activity, which inhibits acetylcholine action in the central nervous system .

Medicinal Applications

Therapeutic Potential

Research indicates that this compound may have therapeutic applications in treating allergic conditions and possibly other indications due to its antimuscarinic activity. Studies have explored its potential use as a model compound for investigating the pharmacokinetics and pharmacodynamics of N-oxide derivatives .

Case Studies

In one study, the oxidation of carbinoxamine was investigated to assess its degradation pathways and the formation of potentially harmful byproducts. The results demonstrated that ozonation effectively reduced the formation potentials of harmful nitrosamines associated with amine-based pharmaceuticals, highlighting the importance of this compound in environmental safety assessments .

Industrial Applications

Pharmaceutical Development

this compound is utilized in pharmaceutical research and development as a reference standard in analytical chemistry. Its unique properties make it suitable for quality control processes in drug manufacturing, ensuring that products meet safety and efficacy standards .

Environmental Chemistry

The compound has been studied for its role in environmental chemistry, particularly regarding the degradation of pharmaceutical pollutants. Its oxidation products can influence the formation of nitrosamines during wastewater treatment processes, necessitating further research into its environmental impact .

Wirkmechanismus

Carbinoxamine N-Oxide exerts its effects by interacting with histamine H1 receptors, similar to carbinoxamine. The N-oxide group may enhance its binding affinity or alter its pharmacokinetic properties. By competing with histamine for binding at H1 receptor sites, this compound can reduce the symptoms of allergic reactions such as itching, swelling, and vasodilation .

Vergleich Mit ähnlichen Verbindungen

Carbinoxamine: The parent compound, an antihistamine and anticholinergic agent.

Chlorpheniramine: Another first-generation antihistamine with similar uses.

Diphenhydramine: A widely used antihistamine with sedative properties.

Uniqueness: Carbinoxamine N-Oxide is unique due to the presence of the N-oxide functional group, which can influence its chemical reactivity and biological activity. This modification can lead to differences in pharmacokinetics, receptor binding affinity, and overall therapeutic efficacy compared to its parent compound and other similar antihistamines .

Biologische Aktivität

Carbinoxamine N-Oxide is a derivative of carbinoxamine, a first-generation antihistamine primarily used to alleviate allergic symptoms. This compound has garnered attention due to its unique biological activities and potential therapeutic applications. Understanding its biological activity involves exploring its pharmacological properties, mechanisms of action, and clinical implications.

Carbinoxamine acts as an antagonist at the histamine H1 receptor, competing with free histamine for binding sites. This interaction inhibits the physiological effects of histamine, which include vasodilation, increased vascular permeability, and stimulation of gastric acid secretion. The compound exhibits significant antimuscarinic activity, contributing to its sedative effects and making it useful for treating various conditions beyond allergies, such as nausea and vertigo associated with motion sickness .

Anticholinergic Effects

The anticholinergic properties of this compound are notable. These effects can lead to sedation and have been implicated in managing drug-induced extrapyramidal symptoms and mild cases of Parkinson's disease. The central antimuscarinic effect is believed to underlie its antiemetic properties, although the precise mechanisms remain partially understood .

Pharmacokinetics

- Half-Life : 10 to 20 hours

- Absorption : Data not available

- Metabolism : Not extensively documented

- Elimination Route : Not specified

- Protein Binding : Not available

Adverse Effects

This compound has been associated with several adverse effects, primarily due to its anticholinergic activity. Common side effects include sedation, dry mouth, blurred vision, constipation, and urinary retention. More severe effects can occur in susceptible populations, particularly children under four years old .

Clinical Applications

Research indicates that this compound may be beneficial in treating conditions beyond allergies:

- Motion Sickness : Its antiemetic properties make it effective for patients experiencing nausea due to motion.

- Extrapyramidal Symptoms : The compound has shown promise in alleviating symptoms induced by antipsychotic medications.

- Parkinson's Disease : Its anticholinergic action can help manage mild symptoms in Parkinsonian patients .

Comparative Studies

A comparative analysis of this compound with other antihistamines revealed its distinct pharmacological profile:

| Compound | H1 Antagonist Activity | Anticholinergic Activity | Sedative Effects |

|---|---|---|---|

| This compound | High | Significant | High |

| Cetirizine | Moderate | Low | Low |

| Diphenhydramine | High | Moderate | High |

This table illustrates that while this compound shares high H1 antagonist activity with other antihistamines like diphenhydramine, it also possesses notable anticholinergic effects that differentiate it from newer agents like cetirizine.

Future Directions

The ongoing research into this compound focuses on optimizing its therapeutic use while minimizing adverse effects. Investigations into its potential neuroprotective properties are underway, particularly concerning conditions involving oxidative stress and neurodegeneration. The modification of carbinoxamine into its N-Oxide form may enhance its pharmacological profile by reducing hERG channel activity, which is often associated with cardiac side effects in drug development .

Eigenschaften

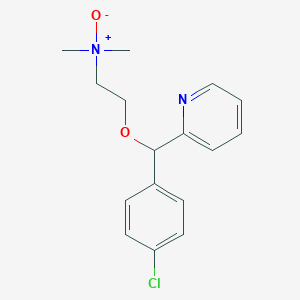

IUPAC Name |

2-[(4-chlorophenyl)-pyridin-2-ylmethoxy]-N,N-dimethylethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O2/c1-19(2,20)11-12-21-16(15-5-3-4-10-18-15)13-6-8-14(17)9-7-13/h3-10,16H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLXNLWWDYZYPSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.